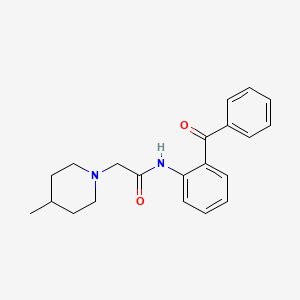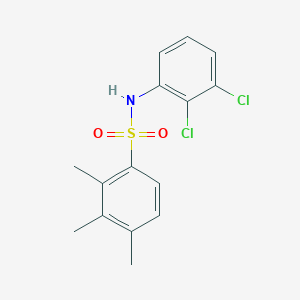
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide acts as a potent and selective antagonist of the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By blocking the activity of this receptor, 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide can modulate the release of various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, mood regulation, and reward processing.
Biochemical and Physiological Effects:
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. These include reducing inflammation, improving cognitive function, and modulating neurotransmitter release. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is its high potency and selectivity for the alpha7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective alpha7 nAChR antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the serotonin and noradrenaline systems, which are also involved in mood regulation and cognitive function. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 4-ethylphenylhydrazine with 2-chloroacetyl chloride to form 4-ethylphenylhydrazine hydrochloride. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid to form the desired product, 3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. The final compound is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-ethyl-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in preclinical models of these disorders.
Propiedades
IUPAC Name |
3-ethyl-N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-11-6-8-12(9-7-11)16-15(18)14-10(3)19-17-13(14)5-2/h6-9H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDUFLNBDORKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)
